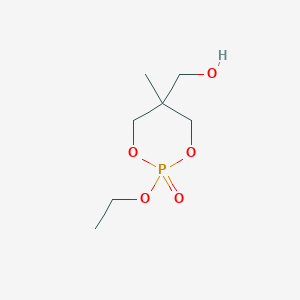
(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MEM or MEM-Cl, and it is a phosphoramidate prodrug of the antiviral agent cidofovir. MEM has shown promising results in various scientific studies, making it a potential candidate for future research.
作用機序
The mechanism of action of MEM involves the conversion of MEM to cidofovir inside the cells. Cidofovir is a potent antiviral agent that inhibits viral DNA synthesis. Once inside the cells, cidofovir is phosphorylated to its active form, which then inhibits viral DNA synthesis. This mechanism of action makes MEM a potential candidate for the treatment of various viral infections.
Biochemical and Physiological Effects:
MEM has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have a long half-life, making it a potential candidate for once-daily dosing. MEM has been shown to be effective in inhibiting the replication of various viruses, including drug-resistant strains. It has also been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the advantages of using MEM in lab experiments is its potent antiviral and anticancer properties. MEM has been shown to be effective in inhibiting the replication of various viruses and the growth of cancer cells. Another advantage of using MEM is its long half-life, making it a potential candidate for once-daily dosing. However, one of the limitations of using MEM is its complex synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for MEM research. One potential direction is to study its efficacy in treating other viral infections, such as hepatitis B and C. Another potential direction is to study its potential use in combination with other antiviral agents to enhance its efficacy. Additionally, MEM could be studied for its potential use in treating other diseases, such as autoimmune disorders and inflammatory diseases. Further research is needed to fully understand the potential applications of MEM in various fields.
合成法
The synthesis of MEM involves the reaction of cidofovir with ethylene glycol and hydrochloric acid. The reaction results in the formation of MEM-Cl, which can be further purified to obtain MEM. The synthesis of MEM is a complex process that requires expertise in organic chemistry.
科学的研究の応用
MEM has been extensively studied for its antiviral properties. It has shown promising results in inhibiting the replication of various viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and adenovirus. MEM has also been studied for its potential use in cancer treatment. Studies have shown that MEM can inhibit the growth of cancer cells, making it a potential candidate for future cancer research.
特性
CAS番号 |
160566-22-3 |
|---|---|
製品名 |
(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol |
分子式 |
C7H15O5P |
分子量 |
210.16 g/mol |
IUPAC名 |
(2-ethoxy-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)methanol |
InChI |
InChI=1S/C7H15O5P/c1-3-10-13(9)11-5-7(2,4-8)6-12-13/h8H,3-6H2,1-2H3 |
InChIキー |
FJYAWKRVWGCEHO-UHFFFAOYSA-N |
SMILES |
CCOP1(=O)OCC(CO1)(C)CO |
正規SMILES |
CCOP1(=O)OCC(CO1)(C)CO |
同義語 |
1,3,2-Dioxaphosphorinane-5-methanol,2-ethoxy-5-methyl-,2-oxide(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



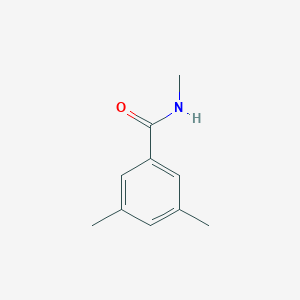



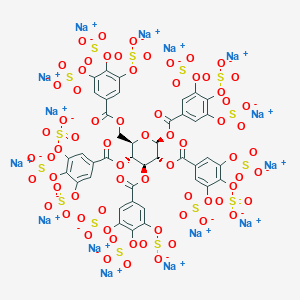

![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)
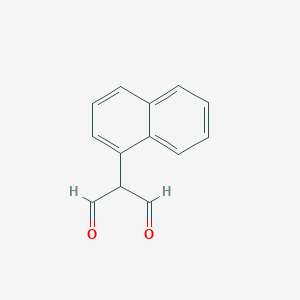
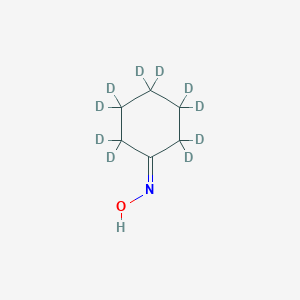
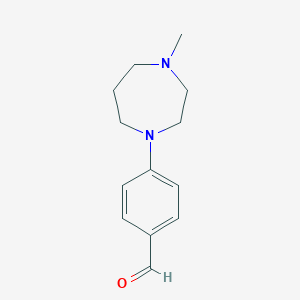
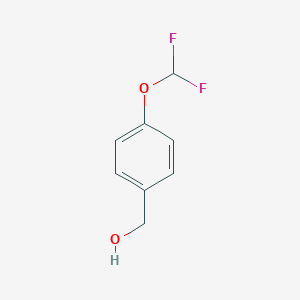
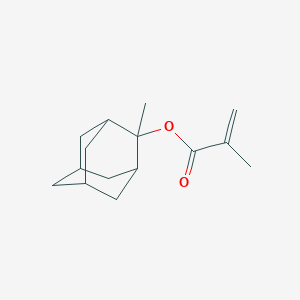
![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)